molecular formula C8H4ClNO B112051 2-Chloro-3-cyanobenzaldehyde CAS No. 165187-24-6

2-Chloro-3-cyanobenzaldehyde

Cat. No.: B112051
CAS No.: 165187-24-6
M. Wt: 165.57 g/mol
InChI Key: MVYGQIWGZGMFAU-UHFFFAOYSA-N
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Description

2-Chloro-3-cyanobenzaldehyde: is an organic compound with the molecular formula C8H4ClNO and a molecular weight of 165.58 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a cyano group at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-cyanobenzaldehyde can be achieved through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the cyano group replaces the bromine atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-cyanobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-cyanobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyanobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-cyanobenzaldehyde is unique due to the presence of both chlorine and cyano substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGQIWGZGMFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474819
Record name 2-Chloro-3-cyanobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165187-24-6
Record name 2-Chloro-3-cyanobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-3-methylbenzaldehyde (19.4 g) in ethanol (45 ml) was added an aqueous hydroxylamine hydrochloride (9.7 g) solution (12 ml), and an aqueous sodium hydroxide (6.9 g) solution (10 ml) was added. The mixture was stirred at room temperature for 1.5 hours. Water (500 ml) was added and the precipitated crystals were collected by filtration. The obtained white crystals (16.1 g) were dissolved in acetic anhydride (50 ml) and the mixture was heated under reflux for 2.5 hours. The reaction mixture was concentrated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1)) to give 2-cyano-6-methylchlorobenzene (10.9 g) as a white solid. A suspension of 2-cyano-6-methylchlorobenzene (10.9 g), N-bromosuccinimide (12.8 g) and benzoyl peroxide (523 mg) in carbon tetrachloride (100 ml) was heated under reflux for 3.5 hours. The insoluble material was filtered off and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (20:1)) to give 2-chloro-3-cyanobenzaldehyde (12.8 g) as a colorless oil. Subsequently, the title compound was prepared from 2-chloro-3-cyanobenzaldehyde, 3-aminopyrazole and ethyl 3-ketohexanoate in the same manner as in Example 25.
Quantity
10.9 g
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reactant
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12.8 g
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reactant
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Quantity
100 mL
Type
solvent
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Quantity
523 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude product of the compound from Example II is dissolved in 1.5 l of 95% ethanol and warmed to 60° C. A solution of 186 g (1.1 mol) of silver nitrate in 380 ml of water which has been mixed with 750 ml of ethanol is rapidly added dropwise thereto at this temperature. After addition is complete, the mixture is subsequently stirred for one hour and then mixed with 50 ml of saturated sodium chloride solution. After cooling, the silver salts are filtered off and the filtrate is concentrated. The residue is taken up in methylene chloride and purified by filtration through a short silica gel column (eluent: dichloromethane). After concentrating the product fractions, 88 g (81%) of the title compound are obtained.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
380 mL
Type
solvent
Reaction Step Three
Quantity
186 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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